Technical Monograph: Structure-Activity Relationship of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonitrile
Technical Monograph: Structure-Activity Relationship of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonitrile
Executive Summary
1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonitrile represents a high-value pharmacophore within the
This guide provides a definitive technical analysis of the compound’s structure-activity relationship (SAR), synthetic pathways, and mechanistic potential. It synthesizes recent data on 5-oxopyrrolidine-3-carboxylic acid derivatives to establish the carbonitrile analogue as a critical bioisostere for optimizing membrane permeability and metabolic stability.
Chemical Architecture & Pharmacophore Analysis[1]
The molecule is defined by three distinct structural domains that govern its interaction with biological targets.
| Domain | Structural Feature | Physicochemical Function | Biological Impact |
| Core | Pyrrolidin-2-one ( | Rigid scaffold; H-bond acceptor (C=O) | Orients substituents in a specific vector space; mimics peptide bonds. |
| N-1 | 4-Chlorophenyl | Lipophilic anchor; | Enhances membrane penetration; |
| C-3 | Carbonitrile (-CN) | Linear, electron-withdrawing; H-bond acceptor | Bioisostere of carbonyl/carboxyl; reduces polar surface area (PSA) compared to acid precursors. |
Stereochemical Considerations
The C-3 position is a chiral center. While many synthetic routes yield the racemate, biological activity is often enantioselective. In PDS inhibition, the (
Synthesis Protocols
The synthesis of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonitrile is most robustly achieved via the Itaconic Acid Pathway , which allows for scalable production of the carboxylic acid precursor, followed by functional group interconversion.
Primary Synthetic Route (The Itaconic Pathway)
Step 1: Condensation (Aza-Michael / Cyclization)
-
Reagents: Itaconic acid (1.0 eq), 4-Chloroaniline (1.0 eq), Water.
-
Conditions: Reflux for 12 hours.
-
Mechanism: Nucleophilic attack of the aniline nitrogen on the
-carbon of itaconic acid followed by intramolecular cyclization. -
Product: 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.
Step 2: Amidation
-
Reagents: Thionyl chloride (
), Ammonium hydroxide ( ). -
Conditions: Convert acid to acid chloride (Reflux, 2h), then treat with
at 0°C. -
Product: 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxamide.
Step 3: Dehydration to Nitrile
-
Reagents: Trifluoroacetic anhydride (TFAA) or Phosphoryl chloride (
), Pyridine. -
Conditions: 0°C to RT, 3 hours.
-
Product: 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonitrile .
Visualization of Synthetic Workflow
Caption: Step-wise synthesis from aniline precursors to the target nitrile via the carboxylic acid intermediate.
Structure-Activity Relationship (SAR)[2][3][4]
The potency of this scaffold is highly sensitive to substitutions at the N-1 and C-3 positions. The following analysis is derived from comparative studies of 5-oxopyrrolidine derivatives in anticancer (A549 lung carcinoma) and antimicrobial models.
N-1 Aryl Substitution Effects
The nature of the aromatic ring at N-1 dictates the compound's lipophilicity and fit within hydrophobic binding pockets.
| Substituent (R) | Electronic Effect | Lipophilicity ( | Biological Activity Trend |
| 4-Cl (Target) | +0.71 | Optimal. Balances solubility with hydrophobic interaction. High metabolic stability. | |
| 4-F | +0.14 | Lower potency than 4-Cl in PDS inhibition; useful for probing H-bond donor sites. | |
| 4-OMe | -0.02 | Reduced activity in cytotoxic assays; electron donation destabilizes the lactam resonance slightly. | |
| 2,4-Difluoro | Steric/Electronic | +0.28 | Enhanced metabolic stability; often shows higher potency in specific kinase targets (e.g., EGFR). |
C-3 Functionalization
The C-3 position is the "warhead" or "anchor" region.
-
Carbonitrile (-CN): The target structure. The linear geometry allows it to penetrate narrow enzymatic clefts. It acts as a weak H-bond acceptor but does not donate protons, reducing non-specific binding compared to the acid.
-
Carboxylic Acid (-COOH): High polarity. often poor membrane permeability. Usually a prodrug or synthetic intermediate.
-
Hydrazide (-CONHNH2): High potency in anticancer assays (A549) due to potential for hydrogen bonding and metal chelation, but suffers from poor pharmacokinetic (PK) properties compared to the nitrile.
Mechanistic Pathways
-
Anticancer (Kinase Modulation): Recent studies on 1-aryl-5-oxopyrrolidine-3-carbohydrazides suggest these scaffolds act as multi-kinase inhibitors . The 4-chlorophenyl group fits into the hydrophobic pocket of kinases (e.g., SRC, BRAF), while the 5-oxo/3-cyano region interacts with the hinge region or catalytic residues.
-
Agrochemical (PDS Inhibition): In herbicides, this scaffold inhibits phytoene desaturase. The 3-cyano group mimics the electronic density of the cofactor or substrate transition state, leading to the accumulation of phytoene and subsequent bleaching of plant tissue.
Experimental Protocols
Protocol: Synthesis of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid
This protocol validates the core scaffold creation.
-
Preparation: Dissolve 4-chloroaniline (0.1 mol) and itaconic acid (0.1 mol) in 100 mL of distilled water.
-
Reaction: Heat the mixture to reflux (100°C) with vigorous magnetic stirring for 12 hours. The solution may turn turbid.
-
Isolation: Cool the reaction mixture to room temperature. Acidify with 5% HCl to pH 2–3 to ensure the carboxylic acid is protonated.
-
Filtration: Filter the resulting white/off-white precipitate.
-
Purification: Recrystallize from ethanol or a water/ethanol mixture.
-
Validation:
-
Melting Point: Expect 160–165°C.
-
IR: Look for C=O (lactam) at ~1680 cm⁻¹ and C=O (acid) at ~1710 cm⁻¹.
-
Protocol: In Vitro Cytotoxicity Assay (MTT)
To assess biological activity against A549 cells.
-
Seeding: Plate A549 cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Dissolve the 3-carbonitrile compound in DMSO. Prepare serial dilutions (0.1 to 100
M). Add to wells (final DMSO < 0.5%). -
Incubation: Incubate for 48–72 hours at 37°C, 5%
. -
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm. Calculate
using non-linear regression.
Visualization of Pharmacophore Interactions[5]
Caption: Pharmacophore map highlighting the functional role of each structural domain in biological environments.
References
-
Synthesis and Biological Activity of 5-Oxopyrrolidine Derivatives. Pharmaceuticals, 2022.[1] Link
- Key Insight: Establishes the synthesis of the 1-(4-substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold and its anticancer potential against A549 cells.
-
Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. Kaunas University of Technology, 2025. Link
- Key Insight: detailed protocols for the itaconic acid condensation reaction and subsequent functionaliz
-
Structure-Activity Relationship Analysis of Gliptin-like Pyrrolidine Inhibitors. Journal of Medicinal Chemistry, 2021.[2] Link
- Key Insight: Provides context on the binding modes of pyrrolidine-based inhibitors in enzym
-
PubChem Compound Summary: 1-[4-(4-Chlorophenyl)phenyl]sulfonylpyrrolidine. National Library of Medicine. Link
- Key Insight: Structural data and physicochemical properties of rel
Sources
- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]


